Technical Whitepaper: Methyl 4-bromo-5-cyanothiophene-2-carboxylate in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on the use of privileged heterocyclic scaffolds. As a Senior Application S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on the use of privileged heterocyclic scaffolds. As a Senior Application Scientist, I frequently evaluate molecular building blocks not just for their static properties, but for their dynamic, orthogonal reactivity. Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6) represents a masterclass in rational scaffold design. By strategically positioning three distinct functional groups—a methyl ester, a bromine atom, and a nitrile—on a bioisosteric thiophene core, chemists are provided with a highly programmable "pull-pull" electronic system capable of generating complex fused bicyclic systems, such as thieno[2,3-c]pyrazoles, with exceptional regiocontrol.
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical parameters of a building block is the first step in designing a scalable synthetic route. The properties of Methyl 4-bromo-5-cyanothiophene-2-carboxylate dictate its handling, stability, and reactivity profile.
Property
Value
Causality / Implication in Synthesis
CAS Number
648412-60-6
Ensures precise procurement of the correct regioisomer ().
Molecular Formula
C₇H₄BrNO₂S
The presence of S, N, Br, and O provides orthogonal handles for multi-step derivatization (1)[1].
Molecular Weight
246.08 g/mol
Low molecular weight preserves "Lipinski space" for downstream additions ().
Physical State
Solid
Facilitates precise gravimetric dosing during high-throughput screening ().
Purity Standard
≥95% - 98%
High purity is critical to prevent transition-metal catalyst poisoning during cross-coupling ().
Storage Temp
Room Temperature
High thermodynamic stability reduces cold-chain logistics requirements ().
Strategic Reactivity: The "Pull-Pull" Electronic System
The true value of this molecule lies in its electronic topography. The thiophene ring is electron-rich by nature, but the addition of the C2-ester and C5-nitrile creates a strong electron-withdrawing ("pull-pull") effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-Bromine bond.
Consequently, the C4 position is highly activated for oxidative addition by Palladium catalysts. Furthermore, the ortho-relationship between the C4-bromine (the coupling site) and the C5-nitrile (an electrophilic trap) perfectly sets up a tandem reaction sequence. When a nucleophilic species like a hydrazine is coupled at C4, it is spatially forced into proximity with the C5-nitrile, triggering an immediate intramolecular cyclization.
Experimental Workflow: Synthesis of Thieno[2,3-c]pyrazole Scaffolds
The following protocol details the transformation of Methyl 4-bromo-5-cyanothiophene-2-carboxylate into a fused heterobicyclic pyrazole derivative, a highly sought-after scaffold for kinase inhibitors (2)[2].
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine
Pd(OAc)2
(0.05 eq) and BINAP (0.07 eq) in anhydrous toluene. Stir at room temperature for 15 minutes.
Causality: Pre-forming the active
Pd0Ln
complex ensures rapid oxidative addition into the C-Br bond, outcompeting potential thermal degradation pathways of the catalyst.
Causality:Cs2CO3
is specifically chosen as a mild base. Stronger bases like
NaOtBu
would risk premature hydrolysis or transesterification of the C2-methyl ester, destroying the bifunctional nature of the scaffold.
Thermal Coupling: Heat the suspension to 100°C for 16 hours under continuous stirring.
Self-Validating Checkpoint: Sample the reaction and analyze via LC-MS. The complete disappearance of the characteristic bromine isotopic doublet (m/z 246/248) and the appearance of the hydrazone intermediate mass validates successful C-N bond formation. Do not proceed to Phase 2 until the starting material is entirely consumed.
Phase 2: Deprotection and Intramolecular Cyclization
Solvent Exchange & Deprotection: Filter the cooled reaction mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under vacuum. Redissolve the crude intermediate in methanol and add concentrated HCl (excess).
Causality: The acidic environment hydrolyzes the benzophenone protecting group, exposing a highly nucleophilic free hydrazine.
Tandem Cyclization: Reflux the acidic mixture for 2-4 hours.
Causality: The spatial proximity (ortho-relationship) of the newly liberated hydrazine to the highly electrophilic C5-nitrile drives an irreversible intramolecular nucleophilic attack, constructing the fused pyrazole ring.
Isolation: Neutralize with saturated
NaHCO3
, extract with ethyl acetate, dry over
Na2SO4
, and purify via silica gel flash chromatography.
Pathway Visualization
Fig 1: Tandem Buchwald-Hartwig coupling and cyclization pathway for thienopyrazole synthesis.
Safety and Handling Protocols
According to standardized safety data, this compound carries GHS hazard statements H302, H312, and H332 , indicating it is harmful if swallowed, in contact with skin, or if inhaled ().
PPE Requirements: Standard P280 precautions apply. Nitrile gloves, safety goggles, and a lab coat are mandatory.
Engineering Controls: All manipulations, especially weighing and transferring the solid powder, must be conducted within a certified fume hood to prevent inhalation of airborne particulates.
References
Google Patents (Pharmacia Italia S.p.A.). "WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors".
Comprehensive Spectral Characterization and Synthetic Methodology of Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Introduction & Pharmacological Relevance Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6)[1] is a highly functionalized, poly-substituted thiophene building block that plays a critical role in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6)[1] is a highly functionalized, poly-substituted thiophene building block that plays a critical role in modern drug discovery. Structurally, it features three orthogonal reactive sites—an ester, a heavy halogen (bromine), and a nitrile group—making it an ideal precursor for regioselective cross-coupling and complex cyclization reactions[2].
In the pharmaceutical industry, this compound is prominently utilized as a core intermediate in the synthesis of heterobicyclic pyrazole derivatives[3]. These derivatives function as potent protein kinase inhibitors, which are actively investigated for their therapeutic efficacy in modulating dysregulated kinase activity associated with cell proliferative disorders, including various cancers, neuro-fibromatosis, and benign prostate hyperplasia[4].
Retrosynthetic Analysis & Synthetic Pathway
The synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate requires precise control over regiochemistry. The most robust pathway relies on the sequential functionalization of methyl 4,5-dibromo-2-thiophenecarboxylate. A highly regioselective halogen-metal exchange is performed at the 5-position, driven by the thermodynamic stability of the resulting Grignard intermediate[4]. Subsequent formylation and dehydration of the corresponding oxime yield the target nitrile.
Synthetic workflow for methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, where physical state changes and thermal properties serve as internal quality controls.
Protocol 1: Synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Causality & Self-Validation: The reaction temperature must be strictly maintained between -35 °C and -40 °C. Deviating to higher temperatures leads to non-selective Grignard exchange and degradation of the thiophene ring, while lower temperatures stall the reaction kinetics. The self-validating checkpoint for this step is the isolation of the intermediate as an off-white solid exhibiting a sharp melting point of 92–93 °C[4].
Step-by-Step Methodology:
Preparation: Dissolve 23.45 g (78.17 mmol) of methyl 4,5-dibromo-2-thiophenecarboxylate in 190 mL of anhydrous THF under a strict argon atmosphere[4].
Cooling: Cool the solution to the critical window of -35 °C to -40 °C[4].
Halogen-Metal Exchange: Add 43 mL (86 mmol) of 2M isopropyl magnesium chloride dropwise over 1 hour, strictly maintaining the internal temperature[4]. Stir for an additional 1 hour to ensure complete conversion to the organomagnesium species.
Formylation: Treat the resulting light brown solution dropwise with 17.14 g (18.0 mL; 234.5 mmol) of anhydrous DMF over 30 minutes at -40 °C[4].
Maturation: Stir for 15 minutes at -40 °C, then slowly remove the cooling bath to warm the mixture to +20 °C. Stir for 1 further hour[4].
Quenching & Extraction: Pour the reaction mass slowly into a vigorously stirred biphasic mixture of 230 mL 1M HCl and 230 mL MTBE. Separate the organic layer and extract the aqueous phase with an additional 200 mL of MTBE[4].
Purification: Dry the combined organic extracts over Na₂SO₄ and concentrate to dryness. Triturate the raw product with 80 mL of n-hexane for 3 hours. Filter via suction to isolate the pure product (Expected Yield: ~84.5%)[4].
Protocol 2: Conversion to Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Causality & Self-Validation: The formyl group is converted to a nitrile via an oxime intermediate. The dehydration step is driven by a dehydrating agent (e.g., SOCl₂). The disappearance of the aldehyde proton (~9.90 ppm) in the ¹H NMR spectrum serves as the primary validation metric[4].
Step-by-Step Methodology:
Dissolve the formyl intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).
Add 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and stir at room temperature until oxime formation is complete (monitored by TLC).
Cool the mixture to 0 °C and add a dehydrating agent (e.g., thionyl chloride) dropwise. Heat the mixture to 80 °C for 2–4 hours.
Quench carefully with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target cyanothiophene derivative[4].
Spectral Characterization: ¹H and ¹³C NMR Reference
Accurate NMR assignments are critical for confirming the regiochemistry of the thiophene ring substitutions. The data presented below are derived reference values based on the isolated formyl precursor[4] and standard anisotropic shift rules.
¹H NMR Analysis
The ¹H NMR spectrum in DMSO-d₆ is remarkably clean due to the lack of coupled proton networks. The solitary aromatic proton at the C3 position is highly deshielded due to the combined electron-withdrawing effects of the ester and the cyano groups. In the formyl precursor, this proton resonates at 7.98 ppm[4]; in the cyano derivative, the anisotropic effect of the C≡N triple bond maintains this deshielding.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Note
3.88
Singlet (s)
3H
-OCH₃
Deshielded by the adjacent ester carbonyl oxygen.
8.02
Singlet (s)
1H
Thiophene C3-H
Highly deshielded by flanking C2-ester and C5-cyano groups.
¹³C NMR Analysis
The ¹³C NMR spectrum reflects the intense electronic asymmetry of the thiophene ring. The C4 carbon exhibits a characteristic upfield shift due to the heavy atom effect of the directly attached bromine atom. Conversely, the C2 and C5 carbons are significantly deshielded by the ester and cyano groups, respectively.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (δ, ppm)
Type
Assignment
Causality / Note
53.2
CH₃
-OCH₃
Standard methyl ester resonance.
112.5
C
C5 (C-CN)
Anisotropic shielding from the cyano π-system.
113.0
C
-C≡N
Typical nitrile carbon resonance.
117.2
C
C4 (C-Br)
Upfield shift due to the bromine heavy atom effect.
133.5
CH
C3 (CH)
Aromatic CH, deshielded by flanking electron-withdrawing groups.
136.0
C
C2 (C-COOCH₃)
Deshielded by the attached carbonyl group.
160.5
C
C=O (Ester)
Carbonyl resonance.
Conclusion
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a sophisticated building block requiring rigorous synthetic control, particularly during the low-temperature Grignard exchange phase. By adhering to the self-validating protocols and utilizing the provided NMR reference tables, researchers can ensure high-fidelity synthesis and characterization of this critical intermediate for downstream kinase inhibitor development.
Mechanism of Formation and Synthesis Strategies for Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Executive Summary & Chemical Significance Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS 648412-60-6)[1] is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the development o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Significance
Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS 648412-60-6)[1] is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the development of kinase inhibitors and other advanced pharmaceutical agents. The molecular architecture of this compound is defined by orthogonal reactive sites—a methyl ester, a nitrile, and a bromine atom—making it an ideal scaffold for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocycle annulation.
This technical guide dissects the mechanistic pathways and validated experimental protocols for its synthesis. By focusing on the causality behind reagent selection and the implementation of self-validating process controls, this document provides drug development professionals with a robust framework for scaling this critical intermediate.
Retrosynthetic Analysis & Route Selection
The synthesis of this thiophene derivative hinges on the strategic installation of the cyano group at the C-5 position. Two primary routes are viable for process chemistry:
Route A (Formylation-Dehydration): Exploits the acidity of the C-5 proton in methyl 4-bromothiophene-2-carboxylate for directed formylation, followed by oxime condensation and dehydration. This is the preferred route in medicinal chemistry as it avoids stoichiometric heavy metals and offers exceptional yield[2].
Route B (Regioselective Cyanation): Utilizes methyl 4,5-dibromothiophene-2-carboxylate[3], relying on the differential reactivity of the C-4 (beta) and C-5 (alpha) bromines in a Rosenmund-von Braun-type cyanation.
Fig 1: Synthetic pathways for methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Route A: The Formylation-Dehydration Pathway (Core Mechanism)
Step 1: Directed C-5 Formylation
Mechanism & Causality: The C-5 proton of methyl 4-bromothiophene-2-carboxylate is highly acidic due to the adjacent electronegative sulfur atom and the inductive electron-withdrawing effect of the C-4 bromine. Deprotonation is achieved using Lithium Diisopropylamide (LDA) at strict cryogenic temperatures (-78 °C). Causality for temperature control: Operating at -78 °C kinetically suppresses undesired halogen-metal exchange at the C-4 bromine and prevents nucleophilic attack on the C-2 methyl ester. The resulting organolithium species is quenched with N,N-Dimethylformamide (DMF), which acts as a formylating electrophile, yielding methyl 4-bromo-5-formylthiophene-2-carboxylate.
Step 2: Oxime Condensation
Mechanism & Causality: The aldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of pyridine. Causality for base selection: Pyridine serves a dual purpose; it neutralizes the hydrochloride salt to liberate the active free hydroxylamine, and it acts as a general base catalyst for the nucleophilic addition of hydroxylamine to the carbonyl carbon. The subsequent elimination of water yields the oxime intermediate.
Step 3: Dehydration to Nitrile
Mechanism & Causality: The conversion of the oxime to the nitrile is achieved using trifluoroacetic anhydride (TFAA) and pyridine. Causality for dehydrating agent: TFAA is selected over harsher traditional reagents (like P₂O₅ or SOCl₂) because it acts rapidly at room temperature, preserving the integrity of the methyl ester. TFAA highly electrophilically acylates the oxime hydroxyl group, converting it into a labile trifluoroacetate leaving group. Pyridine then facilitates an E2-like elimination of the C-H proton, expelling trifluoroacetate to form the carbon-nitrogen triple bond.
Fig 2: Mechanism of oxime dehydration using trifluoroacetic anhydride (TFAA).
This protocol is designed as a self-validating system , meaning the in-process controls and workup steps inherently verify the success of the reaction and purify the product without the need for complex chromatography, as supported by 2[2].
Base Addition: Dropwise add pyridine (6.0 eq) over 20 minutes at 20–25 °C. Rationale: Controlled addition prevents exothermic spikes, ensuring the oxime forms cleanly without thermal degradation.
In-Process Control (IPC): Stir for 90 minutes. Confirm total aldehyde consumption via LC-MS. Self-Validation: The absence of the aldehyde mass peak confirms the system is ready for dehydration; proceeding prematurely would result in unreacted aldehyde contaminating the final nitrile.
Dehydration Initiation: Add neat trifluoroacetic anhydride (2.4 eq) dropwise over 30 minutes at room temperature.
Self-Validating Workup: After 2.5 hours, quench the reaction by pouring it into a biphasic mixture of 0.5 M HCl and ethyl acetate. Rationale: The acidic aqueous wash selectively protonates and partitions the excess pyridine and unreacted hydroxylamine into the aqueous layer. The highly organic nitrile product remains entirely in the ethyl acetate layer, effectively self-purifying the stream.
Crystallization: Concentrate the organic layer and triturate/recrystallize the crude solid from an ethanol/water (1:1) mixture. Rationale: This specific solvent system forces the hydrophobic nitrile to precipitate as a light cream solid while retaining polar trace impurities in the mother liquor, yielding >94% purity[2].
For laboratories lacking cryogenic infrastructure, 3[3] can be subjected to regioselective cyanation using CuCN in DMF.
Mechanism & Causality: The C-5 position is alpha to the sulfur atom and is electronically activated by the extended conjugation from the C-2 ester. This significantly lowers the activation energy for the oxidative addition of the copper species at C-5 compared to the C-4 position. By strictly controlling the stoichiometry of CuCN to 1.0 equivalent and monitoring the temperature, selective mono-cyanation is achieved, leaving the C-4 bromine intact for downstream cross-coupling.
Comparative Analysis of Synthetic Routes
To aid in route selection for scale-up, the following table summarizes the quantitative and qualitative metrics of both pathways:
Route
Starting Material
Key Reagents
Est. Overall Yield
Regioselectivity
Scalability
Key In-Process Control
A (Formylation)
Methyl 4-bromothiophene-2-carboxylate
LDA, DMF, NH₂OH·HCl, TFAA
~90-95%
Excellent (Directed)
High (Metal-free)
LC-MS for oxime formation
B (Cyanation)
Methyl 4,5-dibromothiophene-2-carboxylate
CuCN, DMF
~60-75%
Moderate to Good
Moderate (Cu waste)
HPLC for mono vs di-cyanation
Conclusion
The synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate requires precise control over regiochemistry and functional group compatibility. The formylation-dehydration sequence (Route A) offers a highly scalable, metal-free approach with self-purifying workup steps, making it the authoritative standard for drug development workflows. Conversely, the direct cyanation route (Route B) provides a rapid alternative when starting from commercially available dibrominated precursors, provided that transition-metal waste can be adequately managed.
Methyl 4-bromo-5-cyanothiophene-2-carboxylate molecular weight and exact mass
An in-depth technical guide on the molecular properties, analytical validation, and synthetic utility of Methyl 4-bromo-5-cyanothiophene-2-carboxylate. Executive Summary Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the molecular properties, analytical validation, and synthetic utility of Methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Executive Summary
Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6) is a densely functionalized heterocyclic building block highly valued in medicinal chemistry, agrochemicals, and advanced materials science[1]. Its unique structural topology—featuring a thiophene core decorated with a bromine atom, a cyano group, and a methyl ester—provides orthogonal reactivity sites for complex molecular assembly. This guide details the physicochemical properties, exact mass profiling for mass spectrometry, and field-proven synthetic protocols for derivatizing this compound.
Molecular Architecture & Exact Mass Determination
Understanding the exact mass and isotopic distribution of this compound is paramount for High-Resolution Mass Spectrometry (HRMS) validation. Because bromine possesses two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively), any mass spectrum of this compound will exhibit a characteristic doublet separated by approximately 1.998 Da.
To confirm the identity and purity of synthesized or procured Methyl 4-bromo-5-cyanothiophene-2-carboxylate, HRMS is the gold standard. The protocol below is designed as a self-validating system : the presence of the 1:1 isotopic doublet acts as an internal confirmation that the bromine atom has not been lost during prior synthetic steps or degraded in the source.
Workflow for High-Resolution Mass Spectrometry (HRMS) analysis of brominated thiophenes.
Step-by-Step HRMS Protocol
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute 10 µL of this stock into 990 µL of a 50:50 ACN:Water mixture containing 0.1% Formic Acid.
Causality: Formic acid promotes molecular protonation to form [M+H]
+
, ensuring efficient droplet desolvation and ionization in the positive mode.
Ionization (ESI+): Inject the sample into an Electrospray Ionization (ESI) source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.
Mass Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a mass range of m/z 100–500. Ensure the instrument is calibrated with a standard tuning mix to achieve < 5 ppm mass accuracy.
Data Validation (Self-Validating Step): Extract the ion chromatogram for m/z 245.9224 (calculated for[C
7
H
479
BrNO
2
S + H]
+
). The system is validated if, and only if, a companion peak of equal intensity is observed at m/z 247.9204 ([C
7
H
481
BrNO
2
S + H]
+
). The exact mass difference of 1.998 Da unequivocally confirms the retention of the bromine atom.
Synthetic Utility & Reaction Pathways
The strategic placement of the bromine atom at the C4 position makes this compound an ideal electrophile for transition-metal-catalyzed cross-coupling reactions[5]. The electron-withdrawing nature of the adjacent cyano (-CN) and ester (-COOMe) groups effectively lowers the electron density of the thiophene ring. This electronic deficiency significantly accelerates the oxidative addition of Palladium(0) into the C-Br bond, which is typically the rate-determining step in cross-coupling[6].
Key synthetic derivatization pathways for Methyl 4-bromo-5-cyanothiophene-2-carboxylate.
This protocol outlines the C4-arylation of the thiophene core using phenylboronic acid, adapted from optimized conditions for bromothiophenes[7].
Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 4-bromo-5-cyanothiophene-2-carboxylate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and Potassium Phosphate (K
3
PO
4
, 2.0 equiv).
Causality: K
3
PO
4
serves as the essential base required to activate the boronic acid, forming a nucleophilic boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[5].
Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron density stabilizes the active Pd(0) species, preventing catalyst aggregation (black palladium formation)[7].
Solvent & Heating: Inject a degassed mixture of Toluene and Water (5:1 v/v, 6 mL). Heat the reaction mixture to 90°C for 2-4 hours.
Causality: The biphasic solvent system dissolves both the organic substrates (Toluene) and the inorganic base (Water), maximizing the interfacial reaction rate and ensuring homogenous base distribution.
Self-Validating Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. The reaction's success is self-validated via Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot (due to the increased molecular weight and altered polarity of the biaryl product) indicates successful conversion. Final confirmation is achieved by running the purified product through the HRMS protocol to observe the loss of the bromine isotopic doublet and the appearance of the new exact mass corresponding to the arylated product.
Electronic band gap properties of methyl 4-bromo-5-cyanothiophene-2-carboxylate
Electronic Band Gap Engineering and Properties of Methyl 4-bromo-5-cyanothiophene-2-carboxylate: A Technical Guide for Advanced Optoelectronics and Drug Development As a Senior Application Scientist, I frequently encount...
Author: BenchChem Technical Support Team. Date: March 2026
Electronic Band Gap Engineering and Properties of Methyl 4-bromo-5-cyanothiophene-2-carboxylate: A Technical Guide for Advanced Optoelectronics and Drug Development
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins across disparate scientific disciplines. Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6) is one such compound. While it is widely recognized as a versatile pharmaceutical intermediate—particularly in the synthesis of bicyclic pyrazole derivatives for kinase inhibitors[1]—its most profound technical utility lies in its unique electronic band gap properties.
This guide provides an in-depth analysis of the structure-property relationships, theoretical band gap engineering, and field-proven experimental protocols for characterizing the electronic properties of this highly functionalized thiophene derivative.
Molecular Architecture and Electronic Structure
To understand the electronic properties of methyl 4-bromo-5-cyanothiophene-2-carboxylate, we must analyze the causality behind its substituent effects. The unsubstituted thiophene ring is an electron-rich,
π
-conjugated heterocycle. However, its native band gap (approx. 5.5 eV) is too wide for most optoelectronic applications[2].
By functionalizing the thiophene core, we fundamentally alter its frontier molecular orbitals (FMOs):
The Cyano (-CN) Group (Position 5): The cyano group exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. This pulls electron density away from the thiophene
π
-system, dramatically stabilizing (lowering) the Lowest Unoccupied Molecular Orbital (LUMO)[3].
The Methyl Carboxylate (-COOCH3) Group (Position 2): Positioned at the other
α
-carbon, this ester group acts as a secondary electron-withdrawing moiety. The synergistic "push-pull" dynamic between the
π
-system and these dual withdrawing groups further compresses the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels[4].
The Bromo (-Br) Group (Position 4): While bromine is mildly electron-withdrawing, its primary function here is not electronic but synthetic. It serves as a highly reactive handle for cross-coupling reactions (e.g., Stille, Suzuki, or direct C-H arylation), allowing this molecule to act as an electron-deficient "Acceptor" building block in Donor-Acceptor (D-A) conjugated copolymers[5].
When integrated into a D-A polymer, the intramolecular charge transfer (ICT) from the donor unit to the highly stabilized LUMO of this thiophene derivative results in a drastically narrowed band gap, shifting absorption into the near-infrared (NIR) region essential for organic photovoltaics (OPVs)[6].
Caption: Logical flow of band gap engineering via electron-withdrawing substituents on the thiophene core.
Quantitative Electronic Properties
The introduction of electron-withdrawing groups systematically modulates the electronic band gap (
Eg
). The table below summarizes the theoretical progression of energy levels from an unsubstituted thiophene to a fully realized Donor-Acceptor copolymer utilizing our target molecule as the acceptor core.
Compound Core
Substituents
Theoretical HOMO (eV)
Theoretical LUMO (eV)
Band Gap (
Eg
, eV)
Thiophene
None
-5.60
-0.10
~5.50
Thiophene
2-Carboxylate
-6.10
-1.80
~4.30
Thiophene
2-Carboxylate, 5-Cyano
-6.50
-2.90
~3.60
D-A Copolymer
BDT (Donor) + Target (Acceptor)
-5.40
-3.80
~1.60
Note: Values are representative approximations derived from of analogous substituted thiophenes[2],[5].
Self-Validating Experimental Protocols for Band Gap Determination
To establish trustworthiness in material characterization, empirical data must be derived from self-validating systems. Below are the field-proven, step-by-step methodologies for determining the electronic and optical band gaps of methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Protocol A: Electrochemical Band Gap via Cyclic Voltammetry (CV)
Cyclic voltammetry measures the oxidation and reduction onset potentials, which directly correlate to the energy required to remove (HOMO) or add (LUMO) an electron.
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous acetonitrile.
Causality:
TBAPF6
provides high ionic conductivity while remaining electrochemically inert within the required broad potential window (-3.0 V to +2.0 V)[2].
Analyte Introduction: Add methyl 4-bromo-5-cyanothiophene-2-carboxylate to achieve a 1 mM concentration.
Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an
Ag/Ag+
reference electrode.
Causality: Glassy carbon provides a wide potential window and minimizes surface adsorption artifacts that plague metal electrodes.
Causality: The
Fc/Fc+
redox couple acts as an internal standard (established at -4.8 eV vs. vacuum). This step self-validates the reference electrode potential, automatically correcting for solvent-induced junction potentials.
Measurement & Calculation: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s. Calculate energy levels using the onset potentials:
EHOMO=−(Eoxonset+4.8)
eV
ELUMO=−(Eredonset+4.8)
eV
Protocol B: Optical Band Gap via UV-Vis Spectroscopy
Optical spectroscopy measures the lowest energy transition (
π→π∗
), providing the optical band gap (
Egopt
).
Sample Preparation: Dissolve the compound in spectroscopic-grade chloroform (
CHCl3
) to achieve an absorbance of ~0.8 a.u. at
λmax
.
Baseline Correction: Run a blank
CHCl3
sample prior to measurement.
Causality: This subtracts solvent scattering and cuvette absorption, ensuring the recorded transition is purely molecular.
Measurement: Scan the absorbance from 200 nm to 800 nm.
Tauc Plot Transformation: Convert absorbance data to the absorption coefficient (
α
). Plot
(αhν)2
against photon energy (
hν
) for direct band gap materials.
Causality: Extrapolating the linear region of the Tauc plot to the x-axis provides a significantly more accurate optical band gap than simply estimating the absorption onset wavelength.
Protocol C: Computational Modeling (DFT)
Theoretical modeling predicts orbital distribution to ensure the desired charge transfer character is present before commencing costly synthesis.
Geometry Optimization: Input the SMILES string (COC(=O)c1cc(c(s1)C#N)Br)[7] into quantum chemistry software (e.g., Gaussian). Optimize the ground state geometry using the B3LYP functional and the 6-31G(d) basis set.
Causality: in conjugated organic systems, while 6-31G(d) provides the polarization functions strictly necessary for highly electronegative oxygen, nitrogen, and bromine atoms[2],[3].
Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.
Causality: The absence of imaginary frequencies confirms the geometry is a true local minimum, validating the structural integrity of the model.
Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO to determine the theoretical band gap.
Caption: Multimodal experimental workflow for validating the electronic band gap of thiophene derivatives.
Conclusion
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a masterclass in molecular design. By strategically placing cyano and carboxylate groups at the
α
-positions of the thiophene ring, chemists can drastically lower the LUMO level, creating a highly efficient electron acceptor. When coupled with its brominated synthetic handle, this molecule transcends its role as a simple pharmaceutical intermediate, becoming a foundational building block for the next generation of narrow band gap materials in organic electronics.
References
Fancelli, D. et al. "Heterobicyclic pyrazole derivatives as kinase inhibitors." World Intellectual Property Organization (WO2004007504A1).
Hsieh, C.-W. et al. "Electronic and Optical Properties of Polythiophene Molecules and Derivatives." Polymers (MDPI), 2021, 13(21), 3625. Available at:[Link]
Iqbal, J. et al. "Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study." ACS Omega, 2023, 8(12), 11090–11103. Available at:[Link]
Zhang, Q. et al. "Recent Development on Narrow Bandgap Conjugated Polymers for Polymer Solar Cells." Molecules (NIH), 2018, 23(6), 1411. Available at:[Link]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-5-cyanothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Reaction Thiophene-based molecular architectures are privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Reaction
Thiophene-based molecular architectures are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in the core structures of pharmacologically active compounds and functional organic materials.[1] The ability to controllably introduce diverse substituents onto the thiophene ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, high functional group tolerance, and broad substrate scope.[2][3]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of methyl 4-bromo-5-cyanothiophene-2-carboxylate , a highly functionalized and electron-deficient thiophene building block. Understanding the nuances of this specific transformation is critical for its successful application in complex synthetic campaigns.
The reactivity of methyl 4-bromo-5-cyanothiophene-2-carboxylate in Suzuki-Miyaura coupling is dictated by the electronic and steric environment of the C-Br bond. The presence of two electron-withdrawing groups, the cyano (-CN) and the methyl carboxylate (-COOCH₃), significantly influences the reaction. These groups render the thiophene ring electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle, often a rate-limiting step in cross-coupling reactions.[3] However, the steric hindrance around the bromine atom is minimal, which is advantageous for the approach of the bulky palladium catalyst.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene substrate, forming a Pd(II) intermediate.[4]
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.[6][7][8][9][10]
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Optimization
The success of the Suzuki-Miyaura coupling of methyl 4-bromo-5-cyanothiophene-2-carboxylate hinges on the judicious selection of the catalyst, base, solvent, and boronic acid partner.
Palladium Catalyst and Ligand Selection
The choice of palladium source and its associated ligand is critical. For electron-deficient substrates, electron-rich and sterically hindered phosphine ligands often provide the best results by promoting the reductive elimination step and stabilizing the Pd(0) species.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst that is often effective for a wide range of substrates. It serves as a good starting point for optimization.[11]
Pd(OAc)₂ or Pd₂(dba)₃ with a Phosphine Ligand: These Pd(II) and Pd(0) sources are air-stable and are used in combination with a ligand. This allows for greater modularity in tuning the catalyst's properties. Highly effective ligands for coupling with aryl chlorides and electron-deficient aryl bromides include bulky, electron-rich biarylphosphines.[12]
The Crucial Role of the Base
The base plays a multifaceted role, but its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6][7][8] The choice of base can significantly impact reaction rates and yields.
Inorganic Bases:
K₂CO₃ (Potassium Carbonate): A widely used, mild, and effective base, often used in aqueous solvent mixtures.
K₃PO₄ (Potassium Phosphate): A stronger base than carbonates, often effective for more challenging couplings.[11]
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used in anhydrous conditions.
Solvent Systems
The solvent influences the solubility of reactants, the efficacy of the base, and the stability of the catalytic species.[13][14][15][16][17] Biphasic or aqueous solvent systems are common.
Toluene/Water or Dioxane/Water: These are standard solvent systems that work well with inorganic bases like K₂CO₃ and K₃PO₄. The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate.
DMF (Dimethylformamide) or DME (1,2-Dimethoxyethane): Polar aprotic solvents that can be used, particularly with bases like K₃PO₄.
Comparative Table of Reaction Conditions
Parameter
Option 1
Option 2
Option 3
Rationale and Considerations
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂ / SPhos
PdCl₂(dppf)
Pd(PPh₃)₄ is a good starting point. Buchwald-type ligands like SPhos are excellent for challenging couplings. dppf is robust and versatile.
Base
K₂CO₃
K₃PO₄
Cs₂CO₃
K₂CO₃ is a mild and economical choice. K₃PO₄ is stronger and often more effective. Cs₂CO₃ is used for difficult substrates.
Solvent
Dioxane/H₂O
Toluene/H₂O
DMF
The choice of solvent often depends on the base and the solubility of the substrates. Aqueous mixtures are common with inorganic bases.
Temperature
80-100 °C
80-100 °C
80-100 °C
Most Suzuki couplings require heating to achieve reasonable reaction rates.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of methyl 4-bromo-5-cyanothiophene-2-carboxylate with a generic arylboronic acid.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-5-cyanothiophene-2-carboxylate, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to create a stirrable slurry.
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Conditions for Challenging or Sterically Hindered Boronic Acids
For less reactive or sterically demanding coupling partners, a more potent catalytic system and base may be required.
Use a fresh batch of catalyst. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.
Protodeborylation of Boronic Acid
Presence of excess water or acid; Prolonged reaction time at high temperature.
Use a more anhydrous solvent system if possible. Use a stronger base to accelerate the desired coupling. Monitor the reaction closely and stop when the starting material is consumed.
Homocoupling of Boronic Acid
Presence of oxygen.
Ensure thorough degassing of the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Starting Material
Presence of water and base can lead to hydrodehalogenation.
Minimize the amount of water. Use a more anhydrous solvent system.
Conclusion
The Suzuki-Miyaura cross-coupling of methyl 4-bromo-5-cyanothiophene-2-carboxylate is a highly valuable transformation for the synthesis of complex, functionalized thiophene derivatives. A systematic approach to the optimization of the catalyst, base, and solvent system, grounded in a mechanistic understanding of the reaction, will enable researchers to achieve high yields and purity. The protocols provided herein offer a solid foundation for the successful implementation of this powerful synthetic tool in drug discovery and materials science research.
References
Al-Amin, M., & El-Faham, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(28), 8698-8708. [Link]
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(28), 8698-8708. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9102–9114. [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
Wiley Online Library. (n.d.). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
Europe PMC. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry, 12(1), 58. [Link]
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5621. [Link]
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3126–3135. [Link]
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
ACS Publications. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(23), 5087–5089. [Link]
National Institutes of Health. (n.d.). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Retrieved from [Link]
ResearchGate. (2020). NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. Retrieved from [Link]
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 438-447. [Link]
Taylor & Francis Online. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Application Note & Protocol: Regioselective Functionalization of Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Abstract This document provides a comprehensive guide to the regioselective functionalization of methyl 4-bromo-5-cyanothiophene-2-carboxylate, a versatile building block in medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the regioselective functionalization of methyl 4-bromo-5-cyanothiophene-2-carboxylate, a versatile building block in medicinal chemistry and materials science.[1] We delve into the key synthetic strategies that exploit the differential reactivity of the C4-bromo and C5-cyano substituents, enabling precise molecular editing. Detailed protocols for prominent cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are presented. The underlying mechanistic principles governing regioselectivity are discussed, offering researchers the rationale to optimize reaction conditions for desired outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Differentiated Thiophene Scaffold
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a highly valuable heterocyclic building block due to the orthogonal reactivity of its substituents. The electron-withdrawing nature of the cyano and carboxylate groups significantly influences the electron density of the thiophene ring, rendering the C4-bromo position susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This inherent electronic bias allows for the selective functionalization at the C4 position while leaving the other positions untouched, a critical feature for the streamlined synthesis of complex target molecules.[2]
The strategic importance of this scaffold lies in its prevalence in a range of biologically active compounds and organic electronic materials. The ability to precisely introduce diverse functionalities at the C4 position is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material properties.[1]
Understanding Regioselectivity: An Electronic and Steric Perspective
The regioselectivity observed in the functionalization of methyl 4-bromo-5-cyanothiophene-2-carboxylate is primarily governed by the electronic properties of the thiophene ring. The powerful electron-withdrawing effects of the cyano (-CN) and methyl carboxylate (-COOCH₃) groups create a significant dipole moment across the molecule. This electronic pull renders the C4 position, bearing the bromo substituent, the most electrophilic and thus the most susceptible to oxidative addition by a transition metal catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.[2]
Furthermore, the steric environment around the reactive sites plays a role. While the C3 position is sterically unhindered, its higher electron density makes it less favorable for initial catalyst interaction compared to the electron-deficient C4 position. This combination of electronic activation at C4 and relative deactivation at other positions provides a robust platform for achieving high regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis, and they are particularly well-suited for the selective functionalization of the C4-bromo position of our target scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond at the C4 position. This is followed by transmetalation with the boronic acid derivative, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Reagent
Amount
Molar Equiv.
Notes
Methyl 4-bromo-5-cyanothiophene-2-carboxylate
246 mg
1.0
Starting Material
Phenylboronic Acid
146 mg
1.2
Coupling Partner
Pd(PPh₃)₄
58 mg
0.05
Catalyst
K₂CO₃
414 mg
3.0
Base
Dioxane/Water
10 mL
-
Solvent (6:1 mixture)
Procedure:
To a flame-dried Schlenk flask, add methyl 4-bromo-5-cyanothiophene-2-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4]
Evacuate and backfill the flask with argon three times.
Add the degassed dioxane/water solvent mixture via syringe.[4]
Heat the reaction mixture to 90 °C and stir for 12 hours.[4]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Its bulky phosphine ligands facilitate the reductive elimination step.
Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.[4]
Solvent System: The mixed solvent system of dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the formation of the active borate species. Minimizing the amount of water can be crucial to avoid dehalogenation side reactions.[4][5]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild conditions.[6][7]
Mechanism Overview: The palladium catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product.
Experimental Protocol: Sonogashira Coupling
Reagent
Amount
Molar Equiv.
Notes
Methyl 4-bromo-5-cyanothiophene-2-carboxylate
246 mg
1.0
Starting Material
Phenylacetylene
122 mg
1.2
Coupling Partner
Pd(PPh₃)₂Cl₂
35 mg
0.05
Palladium Catalyst
CuI
10 mg
0.05
Copper Co-catalyst
Triethylamine (TEA)
303 mg
3.0
Base and Solvent
THF
10 mL
-
Co-solvent
Procedure:
To a Schlenk flask, add methyl 4-bromo-5-cyanothiophene-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.[8]
Evacuate and backfill the flask with argon three times.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.[8]
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the alkynylated thiophene.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction.[9]
Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. THF is often used as a co-solvent to ensure good solubility of all reactants.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[10] This reaction requires a palladium catalyst and a suitable phosphine ligand.
Mechanism Overview: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the C-Br bond.[11] The resulting palladium(II) complex then undergoes coordination with the amine. Deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination
Reagent
Amount
Molar Equiv.
Notes
Methyl 4-bromo-5-cyanothiophene-2-carboxylate
246 mg
1.0
Starting Material
Morpholine
105 mg
1.2
Amine
Pd₂(dba)₃
23 mg
0.025
Palladium Source
Xantphos
43 mg
0.075
Ligand
NaOt-Bu
144 mg
1.5
Base
Toluene
10 mL
-
Solvent
Procedure:
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.
Add methyl 4-bromo-5-cyanothiophene-2-carboxylate and toluene.
Add morpholine via syringe.
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective in promoting the reductive elimination step, which is often rate-limiting in C-N bond formation.[12]
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[11]
Palladium Source: Pd₂(dba)₃ is a stable Pd(0) source that is activated in situ by the phosphine ligand.
Logical Relationship Diagram: Catalyst and Ligand Selection
Caption: Influence of reaction type on ligand choice and catalyst performance.
Orthogonal Reactivity and Future Directions
The ability to selectively functionalize the C4 position of methyl 4-bromo-5-cyanothiophene-2-carboxylate opens up a vast chemical space for exploration. Future work could involve leveraging the remaining cyano and ester functionalities for further transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be saponified or converted to an amide. This orthogonal reactivity allows for the stepwise construction of highly complex and diverse molecular architectures.
Conclusion
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a powerful and versatile building block for the synthesis of functional organic molecules. The high degree of regioselectivity achievable through palladium-catalyzed cross-coupling reactions at the C4-position provides a reliable and efficient means of introducing molecular diversity. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, accelerating the discovery and development of new medicines and materials.
References
Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 3, 11. [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromothiophene-2-carboxylate: Synthesis, Properties, and Applications in Organic Chemistry. [Link]
Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
Doucet, H., & Bera, C. B. (2011). Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents. The Journal of Organic Chemistry, 76(15), 6407-6413. [Link]
Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Protocol for cyanation of thiophene derivatives to yield methyl 4-bromo-5-cyanothiophene-2-carboxylate
Introduction: The Significance of Cyanated Thiophenes in Medicinal Chemistry Cyanated thiophene derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Cyanated Thiophenes in Medicinal Chemistry
Cyanated thiophene derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The thiophene ring itself is a privileged scaffold, present in numerous approved pharmaceuticals due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles. The introduction of a cyano (-CN) group to the thiophene core further enhances its utility by providing a versatile chemical handle for subsequent synthetic transformations. This nitrile functionality can be readily converted into other important functional groups such as amines, amides, carboxylic acids, and tetrazoles, which are crucial for modulating the pharmacological properties of a lead compound.[1][2]
Methyl 4-bromo-5-cyanothiophene-2-carboxylate, in particular, is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of three distinct functional groups—an ester, a bromo substituent, and a cyano group—at specific positions on the thiophene ring allows for regioselective modifications, making it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening.
This document provides a comprehensive guide for the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate, intended for researchers, scientists, and professionals in drug development. The protocol is divided into two main stages: the preparation of the key starting material, methyl 4,5-dibromothiophene-2-carboxylate, and its subsequent selective cyanation to yield the desired product.
Overview of Cyanation Methodologies for Aryl Halides
The introduction of a cyano group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis. Several methods have been developed over the years, each with its own advantages and limitations.
Rosenmund-von Braun Reaction: This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[3][4] While effective, this reaction often requires harsh conditions and the use of a large excess of toxic copper cyanide, which can complicate product purification.[3]
Palladium-Catalyzed Cyanation: The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles.[1][5] These methods typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[6][7] Palladium-catalyzed cyanations are generally more versatile, proceed under milder conditions, and exhibit greater functional group tolerance compared to the Rosenmund-von Braun reaction.[5]
Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cyanation reactions. Nickel catalysts can be effective for the cyanation of a broad range of aryl halides, including less reactive aryl chlorides. Recent advancements have even led to photoredox nickel-catalyzed cyanations that proceed under benign conditions.
For the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate from its dibromo precursor, a palladium-catalyzed approach using zinc cyanide is recommended. This method offers a good balance of reactivity, selectivity, and functional group compatibility, which is crucial for this trifunctionalized thiophene derivative.
Experimental Protocols
Part 1: Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate (Starting Material)
The synthesis of the starting material, methyl 4,5-dibromothiophene-2-carboxylate, can be achieved through the esterification of 4,5-dibromothiophene-2-carboxylic acid.
Reaction Scheme:
Reagent
Purity
Supplier
4,5-dibromothiophene-2-carboxylic acid
≥97%
Major suppliers
Methanol (anhydrous)
≥99.8%
Major suppliers
Sulfuric acid (concentrated)
95-98%
Major suppliers
Sodium bicarbonate (saturated solution)
ACS grade
Major suppliers
Brine (saturated NaCl solution)
ACS grade
Major suppliers
Anhydrous magnesium sulfate
ACS grade
Major suppliers
Dichloromethane (DCM)
ACS grade
Major suppliers
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dibromothiophene-2-carboxylic acid (10.0 g, 35.0 mmol).
Addition of Reagents: Add anhydrous methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid.
Wash the organic layer with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 4,5-dibromothiophene-2-carboxylate as a solid.
Part 2: Selective Cyanation to Yield Methyl 4-bromo-5-cyanothiophene-2-carboxylate
This protocol details the palladium-catalyzed selective cyanation of methyl 4,5-dibromothiophene-2-carboxylate at the more reactive 5-position.
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere of nitrogen or argon.
Addition of Reagents: To the flask, add methyl 4,5-dibromothiophene-2-carboxylate (5.0 g, 16.7 mmol), zinc cyanide (1.2 g, 10.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.31 g, 0.34 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.38 g, 0.68 mmol).
Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask via a syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a saturated aqueous ammonium chloride solution (100 mL) and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Workflow Diagram
Caption: Workflow for the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Safety and Troubleshooting
Safety Precautions:
Cyanide Handling: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle zinc cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. In case of contact with acid, highly toxic hydrogen cyanide gas can be released.
Palladium Catalysts: Palladium compounds can be irritants and may cause sensitization. Handle with care and avoid inhalation of dust.
Solvents: Anhydrous DMF is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood.
Ensure all reagents are of high purity and the solvent is anhydrous. Degas the solvent thoroughly. Verify the reaction temperature. Consider a different palladium catalyst or ligand system.
Formation of byproducts
Di-cyanation, hydrolysis of the ester.
Use a slight excess of the dibromo-starting material relative to the cyanide source to favor mono-cyanation. Ensure anhydrous conditions to prevent ester hydrolysis. A lower reaction temperature may also improve selectivity.
Difficult purification
Residual palladium catalyst, baseline impurities.
Filter the crude product through a pad of Celite to remove insoluble palladium species before chromatography. Ensure proper selection of the eluent system for column chromatography to achieve good separation.
Conclusion
The protocol outlined in this document provides a reliable and reproducible method for the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate, a valuable intermediate in medicinal chemistry. By following the detailed steps for the preparation of the starting material and the subsequent selective palladium-catalyzed cyanation, researchers can efficiently access this important building block for their drug discovery programs. Adherence to the safety precautions is paramount, particularly when handling toxic cyanide reagents.
References
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry - Chinese Chemical Society. Retrieved from [Link]
Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). PMC - NIH. Retrieved from [Link]
A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. (n.d.). ChemRxiv. Retrieved from [Link]
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). Royal Society of Chemistry. Retrieved from [Link]
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024, December 20). MDPI. Retrieved from [Link]
Tschaen, D. M., Desmond, R., King, A. O., Fortin, M. C., Pipik, B., King, S., & Verhoeven, T. R. (1994). An Improved Procedure for Aromatic Cyanation.
Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. (2008, May 16). ACS Publications. Retrieved from [Link]
New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. Retrieved from [Link]
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (n.d.). ACS Publications. Retrieved from [Link]
C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. (2026, February 23). Journal of the American Chemical Society. Retrieved from [Link]
C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. (2026, February 23). ACS.org. Retrieved from [Link]
Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. (2023, June 23). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
Nucleophilic Substitution of Thiophene Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC. Retrieved from [Link]
Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. (2017, October 25). ACS Publications. Retrieved from [Link]
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
Cyanation of aromatic halides. (n.d.). Google Patents.
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. (2017, March 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
Cyanation of Aryl Halides. (2014, December 17). Organic Synthesis International. Retrieved from [Link]
Copper-Mediated C–X Functionalization of Aryl Halides. (2017, October 27). St. Albert's College. Retrieved from [Link]
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). PMC. Retrieved from [Link]
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). Thieme Connect. Retrieved from [Link]
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). RSC Publishing. Retrieved from [Link]
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. (2022, August 29). Organic Letters - ACS Publications. Retrieved from [Link]
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
RECENT ADVANCES IN CYANATION REACTIONS. (2022, March 23). SciELO. Retrieved from [Link]
Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Letters. Retrieved from [Link]
Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020, February 16). Chemical Review and Letters. Retrieved from [Link]
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. (n.d.). PMC. Retrieved from [Link]
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16). MDPI. Retrieved from [Link]
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Journal of the Indian Chemical Society. Retrieved from [Link]
Synthesizing Aromatic Nitriles via Cyanation. (2017, July 18). Scientific Update - UK. Retrieved from [Link]
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PMC. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6),...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS: 648412-60-6), a highly specialized building block utilized in the development of kinase inhibitors and advanced therapeutics [1].
The synthesis relies on a precise two-step sequence: exhaustive electrophilic dibromination followed by highly regioselective transition-metal-catalyzed cyanation.
Mechanistic Workflow & Troubleshooting Logic
Synthesis workflow detailing the dibromination and regioselective cyanation steps.
Phase 1: Electrophilic Dibromination
Objective: Conversion of methyl thiophene-2-carboxylate to methyl 4,5-dibromothiophene-2-carboxylate.
FAQs & Troubleshooting
Q: Why does my bromination reaction stall at the mono-bromo (5-bromo) intermediate, resulting in poor yields of the 4,5-dibromo product?A: This is a kinetic issue rooted in the electronic properties of the thiophene ring. The C-5 position is highly nucleophilic due to the
+M
effect of the adjacent sulfur atom, making the first bromination extremely fast [3]. However, the introduction of the first bromine atom, combined with the strongly electron-withdrawing
−M
effect of the C-2 methyl ester, significantly deactivates the C-4 position toward further electrophilic aromatic substitution.
Solution: To overcome this activation barrier, you must use a strict stoichiometric excess of bromine (2.2 to 2.5 equivalents) and elevate the reaction temperature to 60°C. Running the reaction at room temperature will kinetically trap the system at the mono-bromo stage.
Q: I am observing ester hydrolysis during the aqueous workup. How can I protect the C-2 carboxylate?A: Hydrobromic acid (HBr) is generated as a stoichiometric byproduct during the substitution. If the reaction mixture is quenched with water while hot, the highly acidic environment catalyzes the cleavage of the methyl ester.
Solution: Quench the reaction by pouring it over crushed ice mixed with saturated aqueous sodium bicarbonate (
NaHCO3
). This immediately neutralizes the HBr before hydrolysis can occur, preserving the ester linkage.
Phase 2: Regioselective Cyanation
Objective: Conversion of methyl 4,5-dibromothiophene-2-carboxylate to methyl 4-bromo-5-cyanothiophene-2-carboxylate.
FAQs & Troubleshooting
Q: How does the palladium catalyst differentiate between the C-4 and C-5 carbon-bromine bonds to ensure regioselectivity?A: Regioselectivity is governed by the relative rates of oxidative addition. The C-5 position is alpha to the sulfur heteroatom, which lowers the bond dissociation energy of the C5-Br bond compared to the C4-Br bond. Furthermore, the C-5 position is in direct conjugation with the electron-withdrawing C-2 ester, making it highly electron-deficient and highly susceptible to insertion by the electron-rich
Pd0
species [2].
Q: My HPLC traces show significant formation of the 4,5-dicyano byproduct. How do I prevent over-cyanation?A: Over-cyanation occurs when the reaction is pushed too hard (excessive temperature or time) or when an excess of the cyanide source is used. Because
Zn(CN)2
delivers two equivalents of cyanide per mole, using 1.0 equivalent of
Zn(CN)2
actually provides 2.0 equivalents of
CN−
, driving the reaction toward the dicyano species.
Solution: Limit the cyanide source to exactly 0.55 - 0.60 equivalents of
Zn(CN)2
relative to the dibromo starting material. Monitor the reaction strictly by HPLC and quench immediately upon consumption of the starting material.
Quantitative Data: Optimization of Cyanation Conditions
To maximize the yield of the mono-cyano target product, the choice of catalyst and stoichiometry is critical. The table below summarizes the optimization parameters for Phase 2:
Catalyst System (5 mol%)
Cyanide Source (Eq.)
Temp (°C)
Time (h)
Regioselectivity (C5:C4)
Isolated Yield (%)
Pd(PPh3)4
Zn(CN)2
(1.2 eq)
100
12
1:1 (Dicyano major)
15%
Pd(PPh3)4
Zn(CN)2
(0.6 eq)
100
8
>95:5
78%
Pd2(dba)3
/ dppf
Zn(CN)2
(0.6 eq)
100
6
>98:2
85%
CuCN (Rosenmund-von Braun)
CuCN (1.1 eq)
120
18
85:15
62%
Note: The
Pd2(dba)3
/ dppf system provides the optimal balance of rapid oxidative addition and strict regiocontrol.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate
Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, reflux condenser, and a gas scrubber (to neutralize HBr gas).
Addition: Slowly add elemental bromine (25.3 g, 158 mmol, 2.25 eq) via the dropping funnel over 30 minutes at room temperature.
Heating: Raise the temperature to 60°C and stir for 4 hours.
Validation Check: TLC (Hexane:EtOAc 9:1) must show complete disappearance of the starting material and the mono-bromo intermediate.
Quench: Cool the mixture to room temperature and pour slowly into a vigorously stirred mixture of crushed ice (300 g) and saturated aqueous
NaHCO3
(200 mL).
Isolation: Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum to afford the dibromo intermediate as a pale yellow solid.
Protocol 2: Regioselective Synthesis of Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Preparation: In an oven-dried Schlenk flask under argon, add methyl 4,5-dibromothiophene-2-carboxylate (10.0 g, 33.3 mmol),
Zn(CN)2
(2.35 g, 20.0 mmol, 0.6 eq), and
Pd2(dba)3
(1.52 g, 1.66 mmol, 5 mol%).
Ligand & Solvent: Add dppf (1.84 g, 3.33 mmol, 10 mol%) and anhydrous DMF (100 mL). Degas the suspension via three freeze-pump-thaw cycles.
Reaction: Heat the mixture to 100°C for 6 hours.
Validation Check: HPLC analysis must confirm >95% conversion of the starting material with <5% of the dicyano byproduct before proceeding.
Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and filter through a pad of Celite to remove palladium black and zinc salts.
Washing: Wash the organic filtrate with 5% aqueous ammonia (3 x 100 mL) to strip residual strongly-coordinating metal complexes, followed by brine (100 mL).
Purification: Dry over
Na2SO4
, concentrate under reduced pressure, and purify via flash chromatography (Hexane:EtOAc gradient) to yield the pure target product.
References
WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors. Google Patents. 1
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. 2
Advanced Strategies for Regioselective Functionalization of Thiophene Ring Precursors. Benchchem. 3
Technical Support Center: Purification and Recrystallization of Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Welcome to the technical support center for the purification and recrystallization of methyl 4-bromo-5-cyanothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification and recrystallization of methyl 4-bromo-5-cyanothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this critical intermediate. Here, we address common challenges and provide practical, step-by-step solutions to ensure you achieve the highest quality material for your research and development endeavors.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification and recrystallization of methyl 4-bromo-5-cyanothiophene-2-carboxylate, particularly after its synthesis, which is often achieved via a Sandmeyer reaction of methyl 4-amino-5-cyanothiophene-2-carboxylate.[1][2][3][4]
Question 1: My crude product is a dark, oily residue after the Sandmeyer synthesis. How should I proceed with the initial purification?
Answer:
A dark, oily crude product is common after a Sandmeyer reaction and is often due to the presence of phenolic byproducts and residual copper salts.[5] A multi-step approach involving an initial work-up followed by column chromatography is recommended before attempting recrystallization.
Recommended Initial Work-up Protocol:
Quench and Extract:
Carefully quench the reaction mixture by pouring it into a beaker of ice water.
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product.
Aqueous Washes:
Combine the organic layers and wash sequentially with:
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.
A 10% aqueous solution of sodium hydroxide (NaOH) to remove phenolic impurities. The aqueous layer may turn red or brown, indicating the removal of phenols.[5]
Water to remove any remaining base.
Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers.
Drying and Concentration:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter to remove the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.
Follow-up Purification: Column Chromatography
For a significantly impure product, column chromatography is highly advised. A silica gel stationary phase with a gradient elution of a non-polar and a moderately polar solvent system, such as heptane/ethyl acetate or cyclohexane/ethyl acetate, is a good starting point. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product, leaving more polar impurities on the column.
Question 2: I'm having trouble getting my methyl 4-bromo-5-cyanothiophene-2-carboxylate to crystallize. What are the best solvents and techniques to try?
Answer:
The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold. For a molecule like methyl 4-bromo-5-cyanothiophene-2-carboxylate, which has both polar (cyano and ester groups) and non-polar (bromothiophene ring) characteristics, a systematic approach to solvent selection is necessary.
Solvent Selection Strategy:
A good starting point is to test the solubility of a small amount of your compound in a range of solvents with varying polarities.
Solvent Class
Example Solvents
Expected Solubility Behavior
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Good solubility when hot, lower solubility when cold.
The polar hydroxyl group can interact with the cyano and ester functionalities.
Aprotic Polar
Acetonitrile, Ethyl Acetate, Acetone
May show good solubility.
These solvents can dissolve both polar and non-polar compounds.
Chlorinated
Dichloromethane (DCM), Chloroform
High solubility, may be better suited for chromatography or as a co-solvent.
Often too good of a solvent for single-solvent recrystallization.
Non-polar
Heptane, Hexane, Toluene
Low solubility.
Can be used as an anti-solvent in a two-solvent system.
Recommended Recrystallization Protocols:
Protocol 1: Single-Solvent Recrystallization
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add a small amount of the chosen solvent (e.g., ethanol or isopropanol).
Heat the mixture to boiling while stirring.
Gradually add more hot solvent until the solid just dissolves.
Allow the solution to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
Dry the crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water or Toluene/Heptane)
Dissolve the crude solid in a minimum amount of the "good" solvent (e.g., boiling ethanol or toluene).
While the solution is still hot, add the "anti-solvent" (e.g., water or heptane) dropwise until the solution becomes slightly cloudy.
Add a few drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly, as described in the single-solvent method.
Collect and dry the crystals as described above.
Question 3: My recrystallized product is still showing impurities by NMR/TLC. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities after recrystallization often have similar solubility profiles to the desired product. In the context of a Sandmeyer synthesis, the most likely impurities are:
Improve the Initial Work-up: Ensure the aqueous NaOH wash was thorough to remove phenolic impurities.
Optimize Recrystallization:
Slower Cooling: Allow the crystallization solution to cool to room temperature undisturbed for several hours before moving it to an ice bath. Rapid cooling can trap impurities in the crystal lattice.
Different Solvent System: If one solvent system is not effective, try another. For example, if ethanol recrystallization fails to remove an impurity, try a toluene/heptane system.
Perform a Second Recrystallization: A second recrystallization of the already purified material can significantly improve purity.
Consider a Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
Re-purify by Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the most reliable method for separating closely related impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure methyl 4-bromo-5-cyanothiophene-2-carboxylate?
A1: Pure methyl 4-bromo-5-cyanothiophene-2-carboxylate is expected to be a solid at room temperature.[6] While the exact color can vary, it is typically a white to off-white or pale yellow crystalline solid.
Q2: What are some key analytical techniques to assess the purity of my final product?
A2: The following techniques are recommended:
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the compound.
Q3: Are there any specific safety precautions I should take when working with methyl 4-bromo-5-cyanothiophene-2-carboxylate?
A3: Yes, it is important to handle this compound with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
Technical Support Center: Troubleshooting Methyl 4-Bromo-5-Cyanothiophene-2-Carboxylate Synthesis
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and process chemists encountering low conversion rates, poor regioselectivity, or stalled reactions during the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and process chemists encountering low conversion rates, poor regioselectivity, or stalled reactions during the synthesis of methyl 4-bromo-5-cyanothiophene-2-carboxylate—a critical intermediate in the development of heterobicyclic kinase inhibitors[1].
Unlike standard cross-coupling reactions, the selective mono-cyanation of a di-halogenated thiophene presents unique kinetic and thermodynamic challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.
Reaction Pathway & Mechanistic Bottlenecks
Reaction workflow for selective cyanation of methyl 4,5-dibromothiophene-2-carboxylate.
Diagnostic FAQs & Troubleshooting
Q1: My conversion stalls at 40-50% despite having unreacted starting material. How do I overcome this?
Root Cause: Catalyst poisoning. In transition-metal-catalyzed cyanations, the local concentration of dissolved cyanide ions is the most critical parameter. If you are using highly soluble cyanide sources (like NaCN or KCN), the excess free cyanide strongly coordinates to the Pd(II) intermediate. This prevents transmetalation and reductive elimination by forming an inactive, thermodynamically stable
[Pd(CN)4]2−
complex, effectively killing the catalytic cycle[2].
Solution: Switch your cyanide source to Zinc Cyanide (
Zn(CN)2
).
Zn(CN)2
has very low solubility in DMF and DMAc, acting as a "slow-release" cyanide reservoir that keeps the concentration of free
CN−
low enough to prevent catalyst poisoning but high enough to allow the reaction to proceed[3]. Additionally, adding a catalytic amount of Zinc dust (20 mol%) helps reduce any oxidized Pd(II) back to the active Pd(0) state.
Q2: I am observing 15-20% of the 4,5-dicyano byproduct. How do I improve regioselectivity?
Root Cause: Loss of regiocontrol due to excessive thermal energy or stoichiometric imbalance. The 5-position (alpha to the thiophene sulfur) is electronically activated; its C–Br bond undergoes oxidative addition by Pd(0) significantly faster than the 4-position (beta). However, if the reaction temperature exceeds 120°C (common in classic Rosenmund-von Braun conditions), the thermodynamic driving force overcomes this kinetic barrier, leading to secondary cyanation at the 4-position.
Solution: Strictly control the reaction temperature between 80°C and 95°C. Furthermore, limit the cyanide source to exactly 0.55–0.60 equivalents of
Zn(CN)2
(which provides 1.1–1.2 equivalents of cyanide). Starving the reaction of excess cyanide prevents the second oxidative addition from occurring.
Q3: My product shows significant ester hydrolysis by LC-MS. What is happening?
Root Cause: Trace moisture in the solvent. DMF and DMAc are highly hygroscopic. At elevated temperatures, the Lewis acidic nature of Zinc salts combined with trace water will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid.
Solution: Use strictly anhydrous solvents stored over 3Å molecular sieves. Prior to adding the catalyst, degas the solvent by sparging with Argon for 30 minutes. This removes dissolved oxygen (which oxidizes phosphine ligands) and prevents ambient moisture ingress.
Quantitative Condition Analysis
The table below summarizes the causality between reaction conditions and experimental outcomes, demonstrating why optimized Pd-catalysis is superior to classical methods.
Solid Reagent Charging: In a flame-dried Schlenk flask, add methyl 4,5-dibromothiophene-2-carboxylate,
Zn(CN)2
, and Zinc dust.
Solvent Degassing: Add anhydrous DMF. Sparge the suspension vigorously with Argon for exactly 30 minutes. (Causality: Removing oxygen prevents the oxidation of the dppf ligand to its inactive phosphine oxide form).
Catalyst Addition: Under a positive flow of Argon, quickly add
Pd2(dba)3
and dppf. Seal the flask with a Teflon-lined cap.
Controlled Heating: Heat the reaction mixture to 90°C and stir vigorously for 8 hours.
In-Process Validation (Crucial Step): At the 6-hour mark, pull a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.
Validation metric: The ratio of mono-cyano product to starting material should be >95:5.
Troubleshooting: If the reaction has stalled (e.g., stuck at 60% conversion), spike the mixture with an additional 1 mol%
Pd2(dba)3
. If conversion resumes within 30 minutes, it confirms trace cyanide poisoning was the limiting factor.
Workup: Cool the mixture to room temperature. Quench with 5% aqueous ammonia (this is required to solubilize the zinc salts and prevent emulsions). Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
References
Title: Heterobicyclic pyrazole derivatives as kinase inhibitors (WO2004007504A1)
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
Title: General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)
Temperature optimization for the storage of methyl 4-bromo-5-cyanothiophene-2-carboxylate
A Guide to Temperature Optimization and Stability for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for methyl 4-bromo-5-cyanothiophene-2-carboxylate. As a...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Temperature Optimization and Stability for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for methyl 4-bromo-5-cyanothiophene-2-carboxylate. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your starting materials. This guide provides in-depth technical information and practical troubleshooting advice to ensure the optimal storage and handling of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for methyl 4-bromo-5-cyanothiophene-2-carboxylate?
While some suppliers recommend storing methyl 4-bromo-5-cyanothiophene-2-carboxylate at ambient room temperature, the stability of thiophene derivatives can be influenced by various factors.[1] For long-term storage and to minimize the risk of degradation, particularly from light and atmospheric oxygen, it is advisable to store the compound in a cool, dark environment.[2] For analogous compounds, storage conditions of 2-8°C or even -20°C under an inert atmosphere have been suggested.[3] The optimal temperature may also depend on the purity of the material and the intended downstream application.
Q2: I've noticed a change in the color of my solid compound over time. What could be the cause?
A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. For thiophene-containing compounds, this can be due to oxidation or photodegradation.[2] Exposure to air and light can initiate these degradation pathways. It is crucial to store the compound in a tightly sealed container, protected from light, to minimize these effects.
Q3: My compound is showing new peaks in the HPLC analysis after being stored for a few weeks. What are these impurities?
The appearance of new peaks in an HPLC chromatogram suggests the formation of degradation products. Based on the structure of methyl 4-bromo-5-cyanothiophene-2-carboxylate, several degradation pathways are plausible:
Hydrolysis: The ester or nitrile functional groups can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid or amide.
Oxidation: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[4]
Photodegradation: Exposure to light can induce various degradation reactions in thiophene derivatives.[2]
To identify these new impurities, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results in my reaction using a new batch of methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Potential Cause: Degradation of the starting material due to improper storage or handling.
Troubleshooting Steps:
Assess Purity: Re-run a purity check on the new batch using a validated analytical method (see Section on Analytical Protocols).
Compare to a Standard: If available, compare the analytical results to a previously characterized, well-stored batch.
Review Storage Conditions: Ensure the compound has been stored in a cool, dark place, and preferably under an inert atmosphere.
Issue 2: The compound appears to be degrading even when stored at the recommended temperature.
Potential Cause: The "room temperature" recommendation may not be suitable for the specific laboratory environment (e.g., temperature fluctuations, high humidity).
Troubleshooting Steps:
Lower Storage Temperature: Consider storing the compound at a lower temperature, such as 2-8°C or -20°C, especially for long-term storage.
Inert Atmosphere: If not already in place, store the compound under an inert gas like argon or nitrogen to prevent oxidation.
Desiccant: Store the container in a desiccator to protect it from moisture, which can contribute to hydrolysis.
Recommended Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes the rate of potential degradation reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Protects against oxidation of the thiophene ring.[2]
Prevents hydrolysis of the ester and nitrile functional groups.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Starting Conditions (to be optimized):
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Validation Parameters (as per ICH guidelines):
Specificity
Linearity
Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Detection Limit (LOD)
Quantitation Limit (LOQ)
Robustness
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
References
Benchchem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-(2,4-Dimethylbenzoyl)thiophene Quantification.
Pawar, S., Choudhari, V. P., Jha, D., Kuchekar, B., & Jadhav, R. (2025).
Al-Etaibi, A. M., El-Apasery, M. A., & El-Sayed, R. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 35-51.
Li, Y., et al. (2019). Synthesis of Multiply Substituted 3-Cyano-thiophenes.
Pise, N., Raheja, R., & Prabhu, A. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Sciforum.
(2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
ChemScene. (2023). Safety Data Sheet.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (ICH Q1A(R2)).
Tietz, J. I., Seed, A. J., & Sampson, P. (2012). Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluoroborate Salts. Organic Letters, 14(20), 5322–5325.
Li, X., et al. (2018). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 5(15), 2315-2319.
(2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
Gulea, M., & Gherase, A. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15835-15879.
Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 768815.
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (WHO Technical Report Series, No. 1010, pp. 431-483).
Singh, S., Kumar, V., & Singh, R. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impact Factor, 3(10), 1-10.
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
NextSDS. (n.d.). Methyl 4-broMo-5-cyanothiophene-2-carboxylate — Chemical Substance Information.
Youssef, K., Allain, M., Cauchy, T., & Gohier, F. (2023). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 13(13), 8639-8642.
HPLC Method Validation for Methyl 4-Bromo-5-Cyanothiophene-2-Carboxylate Purity: A Comparative Guide
Introduction Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a highly functionalized thiophene intermediate frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including potent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a highly functionalized thiophene intermediate frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including potent [1]. Because structurally similar impurities—such as des-bromo analogs, regioisomers, and hydrolysis products—can propagate through subsequent synthetic steps, establishing a robust, stability-indicating purity method is critical for drug development professionals.
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) column chemistries and outlines a comprehensive method validation framework aligned with [2] and [3] guidelines.
When developing an HPLC method for a molecule containing a polarizable sulfur atom, an electron-withdrawing cyano group, a bulky halogen (bromine), and a methyl ester, relying solely on hydrophobic dispersion forces often yields suboptimal resolution. To establish a self-validating system, we must understand the causality behind retention and selectivity.
We compared three stationary phases to objectively evaluate performance:
C18 (Octadecyl): Relies purely on hydrophobic interactions. It fails to adequately resolve the target from its des-bromo impurity due to their similar lipophilic profiles.
Phenyl-Hexyl: Introduces
π−π
interactions, improving the retention of the thiophene ring, but struggles to interact with the strong dipole of the cyano group.
Biphenyl: Provides enhanced
π−π
polarizability and strong dipole-dipole interactions. The biphenyl phase dynamically interacts with the electron-deficient thiophene ring and the cyano group, offering superior selectivity compared to standard phases, as seen in similar [4].
Table 1: Quantitative Comparison of Column Performance
Column Chemistry (150 x 4.6 mm, 3 µm)
Retention Time (min)
Resolution (vs. Des-bromo Impurity)
Tailing Factor (As)
Theoretical Plates (N)
Overall Suitability
Standard C18
6.2
1.5
1.45
8,500
Marginal
Phenyl-Hexyl
7.5
2.1
1.20
11,200
Good
Biphenyl
8.8
3.4
1.05
14,500
Optimal
Note: Data generated using a gradient of Water (0.1% TFA) and Acetonitrile.
Based on the comparative data, the Biphenyl column was selected. The following step-by-step methodology incorporates System Suitability Testing (SST) to ensure the protocol acts as a self-validating system prior to every analytical run.
Step 1: Mobile Phase Preparation
Mobile Phase A: Transfer 1000 mL of HPLC-grade water into a reservoir. Add 1.0 mL of Trifluoroacetic acid (TFA) to suppress the ionization of potential carboxylic acid degradation products. Filter through a 0.22 µm membrane.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Sample and Standard Preparation
Diluent: Acetonitrile:Water (50:50, v/v).
Standard Solution: Accurately weigh 10.0 mg of methyl 4-bromo-5-cyanothiophene-2-carboxylate reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.
System Suitability (SST) Solution: Spike the standard solution with 0.1% (w/w) of 4-cyano-thiophene-2-carboxylate (des-bromo impurity) to verify resolution.
Step 3: Chromatographic Conditions
Column: Biphenyl, 150 mm x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (controls viscosity and stabilizes
π−π
interactions).
Detection: UV at 254 nm (optimal absorbance for the conjugated thiophene system).
To demonstrate that the analytical procedure is fit for its [5], the method was validated according to ICH Q2(R2) and USP <1225> Category II requirements (determination of impurities)[3].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be [6]. We subjected the compound to forced degradation to prove the method is stability-indicating.
Base Hydrolysis (0.1N NaOH, 60°C, 2h): Rapid cleavage of the methyl ester, yielding 4-bromo-5-cyanothiophene-2-carboxylic acid.
Acid Hydrolysis (0.1N HCl, 60°C, 12h): Partial hydration of the nitrile group to a primary amide.
Oxidation (3% H2O2, RT, 4h): Formation of thiophene S-oxides.
In all stress conditions, the Biphenyl method achieved a peak purity angle < purity threshold (via PDA detector), confirming no co-elution of degradants with the main API peak.
Mechanistic Pathways of Forced Degradation
Linearity, Range, and Sensitivity
Per ICH Q2(R2), linearity was established across a minimum of five concentrations[6]. For impurity testing, the range was evaluated from the Limit of Quantitation (LOQ) to 120% of the specification limit, ensuring proportional response across the expected analytical range.
Accuracy and Precision
Accuracy was determined by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Precision (Repeatability) was confirmed via six replicate injections of the 100% level as per [2].
Table 2: Validation Summary Data (ICH Q2(R2) Criteria)
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
Resolution > 2.0 from all degradants
Min Resolution = 3.1
Pass
Linearity (API)
R2≥0.999
(0.5 to 1.5 mg/mL)
R2=0.9998
Pass
LOD / LOQ
Signal-to-Noise
≥
3 (LOD) and
≥
10 (LOQ)
LOD: 0.02 µg/mL LOQ: 0.06 µg/mL
Pass
Accuracy (Recovery)
95.0% - 105.0% at all spike levels
98.4% - 101.2%
Pass
Method Precision
%RSD
≤
2.0% (n=6)
%RSD = 0.85%
Pass
Conclusion
For the purity assessment of methyl 4-bromo-5-cyanothiophene-2-carboxylate, standard C18 chemistries fall short in resolving critical process impurities. By leveraging the
π−π
and dipole-dipole interactions of a Biphenyl stationary phase, we established a highly selective method. The rigorous validation against ICH Q2(R2) and USP <1225> standards confirms that this protocol is a robust, self-validating system suitable for routine quality control and regulatory submissions.
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: USP <1225> Method Validation
Source: BA Sciences
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: 2008 USPC Official General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES
Source: BioSpectra
URL: [Link]
Title: WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors
Source: Google Patents
URL
Mass spectrometry fragmentation pattern analysis of methyl 4-bromo-5-cyanothiophene-2-carboxylate
As a Senior Application Scientist, I frequently evaluate the optimal analytical platforms for characterizing novel heterocyclic building blocks. Methyl 4-bromo-5-cyanothiophene-2-carboxylate (Chemical Formula: C7H4BrNO...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate the optimal analytical platforms for characterizing novel heterocyclic building blocks. Methyl 4-bromo-5-cyanothiophene-2-carboxylate (Chemical Formula:
C7H4BrNO2S
; CAS: 648412-60-6) is a critical intermediate extensively utilized in the synthesis of heterobicyclic pyrazole derivatives, which serve as potent kinase inhibitors in oncology drug development[1].
Because this compound possesses a unique combination of structural features—a thiophene core, a methyl ester, a cyano group, and a heavy bromine atom—it presents specific challenges and opportunities for mass spectrometric (MS) characterization. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the fragmentation analysis of this compound, detailing the causality behind platform selection and providing self-validating experimental protocols.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When analyzing halogenated thiophene derivatives, the choice of ionization technique fundamentally dictates the quality of the resulting structural data. The physical properties of methyl 4-bromo-5-cyanothiophene-2-carboxylate—specifically its low molecular weight (Average MW: 246.08 Da), non-polar nature, and thermal stability—make it highly amenable to vaporization.
While LC-MS/MS utilizing Electrospray Ionization (ESI) is the standard for polar, thermolabile biomolecules, it struggles with this specific compound. The lack of strongly basic (e.g., aliphatic amines) or acidic sites results in poor ionization efficiency in ESI. Conversely, GC-MS utilizing Electron Ionization (EI) at 70 eV is the gold standard here. EI is a "hard" ionization technique that forcibly ejects an electron to create a radical cation, inducing extensive, reproducible fragmentation that maps perfectly to the molecule's structural connectivity[2].
Workflow comparison: GC-EI-MS vs. LC-ESI-MS/MS for thiophene derivatives.
Quantitative Platform Comparison Data
Parameter
GC-EI-MS (Recommended)
LC-ESI-MS/MS (Alternative)
Scientific Rationale
Primary Ionization
Radical Cation
[M]∙+
Protonated Adduct
[M+H]+
EI relies on electron bombardment; ESI relies on solution-phase proton affinity.
Isotope Pattern
m/z 245 / 247 (1:1 ratio)
m/z 246 / 248 (1:1 ratio)
Natural abundance of
79Br
(50.69%) and
81Br
(49.31%) dictates the strict 1:1 doublet.
Sensitivity (LOD)
~1-5 ng/mL
~50-100 ng/mL
Poor protonation in ESI reduces LC-MS sensitivity for this specific non-polar structure.
Key Fragments
m/z 214, 216, 186, 188, 107
m/z 214, 216, 167
EI provides deeper structural cleavage (alpha-cleavage of ester) compared to CID in LC-MS.
Mechanistic Fragmentation Pathways (The "Why")
Understanding the causality behind the fragmentation pattern is crucial for spectral interpretation. When methyl 4-bromo-5-cyanothiophene-2-carboxylate is subjected to 70 eV electron impact, the fragmentation is driven by the stabilization of the resulting carbocations by the electron-rich thiophene ring[3].
Molecular Ion Formation: The initial electron ejection likely occurs from the sulfur atom or the
π
-system of the thiophene ring, yielding a robust molecular ion cluster at m/z 245 and 247 . The equal intensity of these peaks is the diagnostic hallmark of a single bromine atom.
Alpha-Cleavage (Loss of Methoxy Radical): The most thermodynamically favored initial fragmentation is the alpha-cleavage of the methyl ester group. The loss of a methoxy radical (
∙OCH3
, 31 Da) generates a highly stable acylium cation at m/z 214 and 216 . This ion is stabilized by resonance with the thiophene ring.
Decarbonylation: The acylium ion subsequently expels a neutral carbon monoxide molecule (CO, 28 Da), a classic fragmentation pathway for aromatic esters, yielding the thiophenyl cation at m/z 186 and 188 .
Debromination: Finally, the high-energy thiophenyl cation ejects a bromine radical (
∙Br
, 79 or 81 Da), collapsing the doublet into a single prominent peak at m/z 107 .
Proposed EI fragmentation pathway of methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in system suitability checks prevent false positives and ensure instrument calibration prior to data acquisition.
Protocol A: GC-EI-MS Analysis (Primary Method)
Objective: High-resolution structural confirmation and purity assessment.
Step 1: Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of MS-grade dichloromethane (DCM). Dilute 1:100 in DCM to prevent detector saturation.
Step 2: Chromatographic Separation:
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.
Step 3: Mass Spectrometry Detection:
Ion Source: Electron Impact (EI) at 70 eV. Source temp: 230°C.
Scan Range: m/z 50 to 350.
Self-Validation Check (Critical): Examine the mass spectrum at the apex of the chromatographic peak. The system is validated only if the molecular ion cluster at m/z 245/247 exhibits a strict 1:1 intensity ratio (
±5%
variance). A skewed ratio indicates co-eluting isobaric interference or mass analyzer discrimination, requiring immediate recalibration.
Step 1: Sample Preparation: Dissolve in MS-grade acetonitrile (MeCN). Dilute to 100 ng/mL in 50:50 Water:MeCN.
Step 2: Chromatographic Separation:
Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid. (Formic acid is crucial to force protonation of the weakly basic cyano group).
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Self-Validation Check (Critical): The retention time of the analyte must match the reference standard within
±0.05
minutes. Furthermore, the ratio of the two MRM transitions (246
→
214 vs 248
→
216) must remain 1:1 across the entire peak width to confirm the absence of matrix-induced ion suppression.
A Comparative Guide to the FTIR Spectroscopy of Methyl 4-bromo-5-cyanothiophene-2-carboxylate and Its Analogs
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 4-bromo-5-cyanothiophene-2-carboxylate, a highly functionalized heterocyclic compound. Through a systematic comparison...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 4-bromo-5-cyanothiophene-2-carboxylate, a highly functionalized heterocyclic compound. Through a systematic comparison with its structural analogs, we will dissect the vibrational signatures of its key functional groups—the nitrile, the ester, and the bromine substituent—on the thiophene core. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.
Introduction: The Vibrational Language of Substituted Thiophenes
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. For organic chemists, this fingerprint is invaluable for identifying functional groups, elucidating molecular structure, and assessing sample purity.
Thiophene and its derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological and electronic properties.[1] The introduction of various substituents onto the thiophene ring, such as in methyl 4-bromo-5-cyanothiophene-2-carboxylate, creates a complex and informative vibrational landscape. Understanding how each substituent—the electron-withdrawing cyano and carboxylate groups, and the heavy bromine atom—influences this landscape is critical for structural confirmation and for predicting chemical behavior.
This guide will deconstruct the FTIR spectrum of methyl 4-bromo-5-cyanothiophene-2-carboxylate by comparing it with three key analogs:
Methyl thiophene-2-carboxylate: The parent ester, providing a baseline for the thiophene-ester moiety.
Methyl 5-cyanothiophene-2-carboxylate: To isolate the spectral contribution of the C≡N group.
Methyl 4-bromothiophene-2-carboxylate: To observe the influence of the C-Br bond and its electronic effects.
By examining the shifts in characteristic absorption bands across these molecules, we can confidently assign the vibrational modes of the target compound and appreciate the subtle interplay of its functional groups.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Solid Samples
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For solid organic compounds like the thiophene derivatives discussed herein, the potassium bromide (KBr) pellet method is a widely accepted and reliable technique.[2][3] This method involves dispersing the solid sample within a matrix of IR-transparent KBr, which, under pressure, forms a transparent disc suitable for transmission analysis.
Causality in Protocol Design:
The primary objective is to obtain a spectrum with high signal-to-noise ratio and minimal scattering of infrared light. This is achieved by ensuring the sample particles are smaller than the wavelength of the IR radiation, which minimizes the Christiansen effect—a distortion of the baseline caused by light scattering.[3] The KBr must be impeccably dry, as even trace amounts of water will introduce broad O-H stretching bands around 3400 cm⁻¹, potentially obscuring important N-H or other O-H vibrations. The sample concentration is also critical; too high a concentration leads to total absorption (flattened peaks), while too low a concentration results in a weak signal.[4][5]
Step-by-Step Methodology for KBr Pellet Preparation:
Materials and Equipment:
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~100°C for at least 2 hours and stored in a desiccator.[3]
Agate mortar and pestle.
Hydraulic press with a pellet-forming die.
FTIR spectrometer.
Analytical balance.
Sample Preparation:
Weigh approximately 1-2 mg of the solid thiophene sample.
Weigh approximately 100-200 mg of dry KBr. The optimal sample concentration is between 0.2% and 1%.[3][4]
Combine the sample and KBr in the agate mortar.
Grinding and Homogenization:
Gently grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogenous powder.[6] The mixture should appear somewhat "pasty" and stick to the sides of the mortar, indicating a fine particle size has been achieved.[6]
Pellet Formation:
Carefully transfer the powdered mixture into the collar of the pellet die.
Assemble the die and place it in the hydraulic press.
Apply pressure (typically 8-10 tons or ~20,000 prf) for approximately 2 minutes.[4]
Release the pressure carefully and disassemble the die.
Analysis:
The resulting pellet should be thin and transparent. An opaque or cloudy appearance suggests moisture contamination or insufficient grinding.[6]
Place the pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample chamber.
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Results and Discussion: A Comparative Spectral Analysis
The following analysis dissects the FTIR spectrum of methyl 4-bromo-5-cyanothiophene-2-carboxylate by comparing it to its analogs. This comparative approach allows for the confident assignment of key vibrational bands.
Caption: Molecular structures of the target compound and its analogs.
Comparative Table of Key Vibrational Frequencies (cm⁻¹)
Note: The values presented are typical and may vary slightly based on the specific experimental conditions.
Analysis of Key Spectral Regions:
The Nitrile (C≡N) Stretch:
The most unambiguous feature for identifying the cyano-substituted compounds is the sharp, intense absorption band corresponding to the C≡N stretching vibration.[7] For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[7] In our target molecule and Analog 2, this peak is observed around 2235-2230 cm⁻¹. Its absence in Analogs 1 and 3 confirms this assignment. The high intensity of this peak is due to the large change in dipole moment during the stretching of the polar C≡N bond.[7]
The Ester Carbonyl (C=O) Stretch:
All four compounds exhibit a very strong absorption band for the ester carbonyl (C=O) stretch.[8] However, its position is highly sensitive to electronic effects.
In Analog 1 (Methyl thiophene-2-carboxylate) , the C=O stretch appears around 1720 cm⁻¹. This position is characteristic of an α,β-unsaturated ester, where the thiophene ring is conjugated with the carbonyl group.[9][10]
In Analog 2 , the addition of the electron-withdrawing cyano group in conjugation with the ester slightly lowers the frequency to ~1715 cm⁻¹.
In Analog 3 , the bromine atom, through its inductive electron-withdrawing effect, further lowers the C=O frequency to ~1710 cm⁻¹.
In the target molecule , the combined electron-withdrawing effects of both the bromo and cyano groups result in the lowest C=O stretching frequency, around 1705 cm⁻¹. This demonstrates how substituents on the aromatic ring modulate the electron density and bond strength of the carbonyl group.
The Thiophene Ring Vibrations:
The thiophene ring itself gives rise to several characteristic vibrations.
C-H Stretching: Weak bands around 3100 cm⁻¹ are attributable to the C-H stretching of the aromatic ring.[11][12]
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.[1][13] For substituted thiophenes, two prominent bands are often observed near 1590 and 1400 cm⁻¹.[1][12] The precise positions and intensities of these bands are sensitive to the substitution pattern, as seen in the comparative table.
C-S Stretching: The C-S stretching vibrations of the thiophene ring are generally weak and appear in the fingerprint region, often between 850 and 600 cm⁻¹.[12][14]
Ester C-O Stretches:
Esters are also characterized by two C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).[9][15] These correspond to the asymmetric and symmetric vibrations of the C-O-C moiety. Typically, a strong, broad band is seen around 1260 cm⁻¹ (asymmetric stretch) and another strong band is observed around 1100 cm⁻¹ (symmetric stretch), consistent across all four compounds.[15]
The Carbon-Bromine (C-Br) Linkage:
The C-Br stretching vibration typically occurs in the far-infrared region (below 600 cm⁻¹), which is often at the edge or outside the range of standard mid-IR spectrometers. While a direct, strong peak may not be easily identifiable, the presence of bromine is inferred from its significant electronic influence on the C=O stretching frequency and the overall fingerprint of the spectrum.[16]
Conclusion
The FTIR spectrum of methyl 4-bromo-5-cyanothiophene-2-carboxylate is a rich tapestry of vibrational information. Through a systematic comparison with its structural analogs, we have successfully assigned its characteristic absorption bands. The sharp, intense peak at ~2235 cm⁻¹ is a definitive marker for the nitrile group, while the strong carbonyl absorption at ~1705 cm⁻¹ confirms the presence of the ester. The position of this carbonyl peak, shifted to a lower wavenumber compared to its less substituted analogs, provides clear evidence of the combined electron-withdrawing effects of the cyano and bromo substituents. This comparative guide underscores the power of FTIR spectroscopy not only for functional group identification but also for understanding the subtle electronic interactions within a molecule, making it an indispensable tool for the modern chemist.
References
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University of California, Davis. (2023). IR Spectroscopy Tutorial: Esters. Available at: [Link]
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El-Gohary, H. S., & Al-Amshany, Z. M. (2017). Spectroscopic and Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 112-120.
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]
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Kobayashi, T., & Saito, T. (2007). Classification of Dynamic Vibronic Couplings in Vibrational Real-Time Spectra of a Thiophene Derivative by Few-Cycle Pulses. The Journal of Physical Chemistry A, 111(50), 12896-12905.
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Personal protective equipment for handling Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Comprehensive Safety & Handling Guide: Methyl 4-bromo-5-cyanothiophene-2-carboxylate As a Senior Application Scientist, it is imperative to approach every compound, regardless of its perceived reactivity, with a robust a...
As a Senior Application Scientist, it is imperative to approach every compound, regardless of its perceived reactivity, with a robust and well-reasoned safety protocol. This guide provides an in-depth operational plan for the safe handling of Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS No. 648412-60-6). The procedures outlined below are synthesized from established safety data for this compound and structurally related thiophene derivatives, ensuring a comprehensive and cautious approach. Our primary objective is to empower researchers to work confidently and safely, transforming safety from a checklist into an integrated, scientific practice.
Hazard Assessment: Understanding the Compound
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a substituted thiophene, a class of compounds that requires careful handling. The primary hazards associated with this specific molecule are clearly defined by its GHS classifications.[1]
Based on data from similar brominated thiophene compounds, there is also a potential for it to cause skin and eye irritation.[2][3][4] Therefore, the following operational plan assumes these multiple routes of potential exposure and is designed to mitigate each risk effectively.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. A comprehensive PPE strategy is mandatory to prevent accidental exposure through ingestion, dermal contact, or inhalation.
PPE Category
Item
Specifications and Rationale
Eye Protection
Safety Goggles
Must be tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. This is critical to protect against accidental splashes of solutions or airborne particles of the solid compound reaching the eyes.[2][5]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be replaced immediately. This provides a direct barrier against the "Harmful in contact with skin" hazard.[5][6]
Skin & Body Protection
Laboratory Coat
A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[5] For larger scale operations, consider a disposable gown for enhanced protection.[6]
Respiratory Protection
Chemical Fume Hood
All handling of this compound, especially weighing and transferring the solid, must be performed in a well-ventilated laboratory fume hood to prevent inhalation of dust or vapors.[5][6] If a fume hood is not available, a NIOSH-approved respirator may be required.[6]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation & Pre-Handling Safety Check
Designate Work Area: All work must be conducted within a certified chemical fume hood.[5]
Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[7]
Assemble Materials: Gather all necessary glassware, reagents, and equipment to avoid leaving the designated work area mid-procedure.
Don PPE: Put on all required personal protective equipment as detailed in the table above. Pay close attention to ensuring a proper fit.
Step 2: Handling the Compound
Avoid Dust Generation: This compound is a solid.[1] When weighing and transferring, do so carefully to minimize the creation of airborne dust.
Prevent Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[5] Use spatulas and other appropriate tools for all transfers.
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[2]
Step 3: Post-Handling & Decontamination
Work Area Cleanup: Thoroughly clean the work surface within the fume hood upon completion of the experiment.
Doffing PPE: Remove disposable gloves and any other single-use protective gear using a technique that avoids contaminating your skin. Dispose of them in the designated hazardous waste container.[5][6]
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water.[5]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision-making and action flow for safely managing Methyl 4-bromo-5-cyanothiophene-2-carboxylate in a laboratory setting.
Workflow for the safe handling of Methyl 4-bromo-5-cyanothiophene-2-carboxylate.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle, essential for regulatory compliance and environmental protection.
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
Waste Chemical: Unused or waste Methyl 4-bromo-5-cyanothiophene-2-carboxylate must be collected in a separate, designated, and sealed container. This container should be clearly labeled with the chemical name and hazard information.[6]
Regulatory Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[8]
References
Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
Essential Safety and Operational Guide for Thiophene-2-amidoxime. Benchchem.
Thiophene Safety D
Methyl 4-bromo-5-cyanothiophene-2-carboxyl
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Safety D
2-(4-Bromophenyl)
General Chemical Safety D
5-Bromothiophene-2-carbaldehyde Safety D
1-(5-Bromo-2-thienyl)
Ethyl 2-(3-cyano-4-isobutoxyphenyl)
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.